Product packaging for Oxindanac(Cat. No.:CAS No. 68548-99-2)

Oxindanac

Cat. No.: B1678053
CAS No.: 68548-99-2
M. Wt: 282.29 g/mol
InChI Key: XMTKXTUIUKKGIL-UHFFFAOYSA-N
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Description

Overview of Oxindanac and its Chemical Class

This compound is a chemical compound classified as a non-steroidal anti-inflammatory drug (NSAID). ontosight.ai Its chemical structure features an indene (B144670) ring system substituted with a benzoyl group at the 5-position and a carboxylic acid group at the 1-position. ontosight.ai The compound has the molecular formula C₁₇H₁₄O₄ and a molecular weight of 282.29. nih.govdrugfuture.comlookchem.com this compound exists as two enantiomers, (+)-oxindanac and (-)-oxindanac. ontosight.ai It is also known by synonyms such as CGP-6258. drugfuture.comlookchem.com

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Landscape

This compound is situated within the broad research landscape of NSAIDs, a class of drugs known for their anti-inflammatory, analgesic, and antipyretic properties. ontosight.aincats.iotacir.pro The primary mechanism of action for many NSAIDs, including this compound, involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation. ontosight.aincats.io Research on this compound has explored its potential anti-inflammatory and analgesic activities, aligning with the core therapeutic targets of NSAIDs. ontosight.ai Studies have investigated its effects on prostaglandin (B15479496) synthesis, particularly the inhibition of serum thromboxane (B8750289) B₂, an indicator of platelet cyclo-oxygenase activity, in animal models. capes.gov.brnih.gov

Academic research has also compared this compound to other established NSAIDs, such as naproxen (B1676952) and paracetamol, in terms of specific effects like gastrointestinal impact and anti-oedematous efficacy. nih.govtandfonline.comresearchgate.nettandfonline.com These comparative studies aim to understand the relative pharmacological profile of this compound within the diverse NSAID class. The investigation into the enantioselective behavior of this compound also places it within the context of research on drug chirality, an important aspect of modern pharmacology and NSAID development.

Rationale and Significance for In-Depth Academic Investigation of this compound

The rationale for the in-depth academic investigation of this compound stems from its classification as an NSAID with reported anti-inflammatory and analgesic potential, despite its pharmacological activity and therapeutic applications not being extensively established. ontosight.ai Further research is needed to fully elucidate its properties and potential uses. ontosight.ai Studies examining its mechanism of action, particularly its interaction with cyclooxygenase enzymes, contribute to the broader understanding of NSAID pharmacology. ontosight.aincats.iocapes.gov.br

The significance of studying this compound is highlighted by research exploring its effects in specific inflammatory models, such as experimental pneumococcal meningitis, where it demonstrated the ability to prevent leukocyte influx into the cerebrospinal fluid in a rabbit model. oup.com Comparative studies with other NSAIDs provide valuable insights into its relative efficacy and potential advantages or disadvantages. nih.govtandfonline.comresearchgate.nettandfonline.com The investigation into its enantiomers and their behavior underscores the importance of stereochemistry in drug action and metabolism, a relevant area of academic inquiry in pharmaceutical sciences. Although some research, including Phase III clinical trials for rheumatic disorders, has been conducted, the discontinuation of such trials indicates the need for further fundamental research to fully understand the compound's potential and limitations. ncats.io Academic investigation is crucial for a comprehensive understanding of this compound's place within the NSAID landscape and its potential future applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B1678053 Oxindanac CAS No. 68548-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKXTUIUKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867671
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68548-99-2, 99910-67-5, 99910-68-6
Record name Oxindanac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXINDANAC, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Oxindanac S Biological Activity

Elucidation of Cyclooxygenase (COX) Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid nih.govepa.govnih.govfishersci.ca. These lipid mediators play diverse roles in physiological processes and are key contributors to inflammation, pain, and fever nih.govepa.govnih.gov. NSAIDs typically exert their effects by inhibiting COX activity, thereby reducing the production of these pro-inflammatory mediators nih.govfishersci.ca. Oxindanac's mechanism of action is understood to involve the inhibition of prostaglandin (B15479496) synthesis, mediated through its interaction with cyclooxygenase nih.gov.

Comparative Analysis of COX Isoform Selectivity (e.g., COX-1, COX-2)

The cyclooxygenase enzyme exists in two main isoforms: COX-1 and COX-2 nih.govepa.govfishersci.cauni.luuwm.edu.pl. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric lining and regulating platelet aggregation nih.govepa.govuni.luuwm.edu.plguidetopharmacology.org. In contrast, COX-2 is primarily induced at sites of inflammation in response to various stimuli, including cytokines and growth factors nih.govepa.govuni.luuwm.edu.pl.

Enzyme Kinetics and Inhibitory Potency Profiling

Enzyme kinetics studies provide crucial insights into how an inhibitor interacts with its target enzyme, including the binding affinity and the nature of the inhibition (e.g., competitive, non-competitive) ontosight.aiwikiwand.comnih.govwikipedia.org. Inhibitory potency is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) nih.govbiorxiv.orguni.lunih.gov.

Research conducted in calves investigating the pharmacokinetics and pharmacodynamics of this compound assessed its inhibition of serum thromboxane (B8750289) B2 (TxB2), a stable metabolite of thromboxane A2, which is produced by platelet cyclo-oxygenase (primarily COX-1) nih.govwikiwand.comlipidmaps.orgwikipedia.orgnih.gov. Plots of total plasma this compound concentration versus the inhibition of serum TxB2 in these studies fitted a sigmoidal Emax equation lipidmaps.orgwikipedia.org. However, detailed enzyme kinetics parameters (such as Km or Ki) describing the direct binding interaction of this compound with purified COX enzymes were not found in the provided search results. The classification of this compound as a "weak cyclooxygenase inhibitor" in some contexts lipidmaps.orgmdpi.com might imply a lower inhibitory potency compared to other NSAIDs, but specific quantitative data to support this was not available.

Reversibility of Enzyme-Ligand Interactions

Enzyme inhibitors can interact with their target enzymes in either a reversible or irreversible manner ontosight.ainih.govuni.luwikipedia.orgvrachi.name. Reversible inhibitors bind through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain its activity ontosight.aiuni.luwikipedia.org. Irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to a more prolonged or permanent loss of enzyme activity ontosight.aiuni.luwikipedia.org.

Studies investigating this compound's effects on platelet cyclo-oxygenase in calves concluded that this compound causes reversible inhibition of this enzyme lipidmaps.orgwikipedia.orgnih.gov. This suggests that this compound binds to the cyclo-oxygenase enzyme through non-covalent interactions, and its inhibitory effect can be reversed, allowing the enzyme to resume its catalytic activity. This is in contrast to irreversible inhibitors like aspirin (B1665792), which acetylate a serine residue in the COX active site, causing permanent inhibition fishersci.catacir.pro.

Exploration of Related Biochemical Pathways

The arachidonic acid cascade is a complex network involving multiple enzymes and producing a variety of lipid mediators, including prostaglandins, thromboxanes, and leukotrienes epa.govnih.govnih.govnih.gov. While COX enzymes are responsible for the production of prostaglandins and thromboxanes, the lipoxygenase (LOX) enzymes metabolize arachidonic acid into leukotrienes and other products epa.govnih.govnih.gov. These lipoxygenase-derived products also play significant roles in inflammatory and immunological responses epa.govguidetopharmacology.orgnih.govnih.gov.

Influence on Arachidonic Acid Cascade Beyond Prostaglandin Synthesis

Inhibition of the cyclooxygenase pathway can potentially influence the metabolism of arachidonic acid through other enzymatic routes, such as the lipoxygenase pathway. This phenomenon, sometimes referred to as "shunting," occurs when the substrate (arachidonic acid) is diverted towards alternative metabolic pathways when the primary pathway is blocked lipidmaps.org.

Investigation of Lipoxygenase Pathway Interactions

The lipoxygenase pathway involves a family of enzymes that catalyze the oxygenation of arachidonic acid at different carbon positions, leading to the formation of various hydroperoxyeicosatetraenoic acids (HPETEs) and subsequently leukotrienes epa.govnih.govnih.gov. Specific lipoxygenase enzymes include 5-lipoxygenase (5-LOX), 12-lipoxygenase, and 15-lipoxygenase epa.govnih.govnih.gov.

While the potential for shunting of arachidonic acid towards the lipoxygenase pathway upon COX inhibition is a relevant consideration in the context of this compound's activity, direct experimental evidence investigating this compound's inhibitory activity against specific lipoxygenase enzymes (such as 5-LOX) was not found in the provided search results. Some NSAIDs are known to have inhibitory effects on both COX and LOX pathways (dual inhibitors), such as licofelone (B1675295) nih.gov, but this dual activity has not been established for this compound based on the available information. Therefore, the extent to which this compound directly interacts with or inhibits enzymes within the lipoxygenase pathway remains unclear from the examined literature.

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)Notes
This compound68879Also known by synonyms like CHEMBL2107505, UNII-0K7U57MH88, UNII-PS75787KJI nih.govuni-freiburg.de
Cyclooxygenase (COX)170031 (PTGS1), 170032 (PTGS2)Refers to the enzyme family; CIDs are for human isoforms PTGS1 (COX-1) and PTGS2 (COX-2)
Cyclooxygenase-1 (COX-1)170031Human PTGS1 gene/protein CID
Cyclooxygenase-2 (COX-2)170032Human PTGS2 gene/protein CID
Arachidonic Acid444899 nih.govlipidmaps.orgfishersci.ca
Thromboxane B2 (TxB2)5283137 wikiwand.comuni.lunih.gov
Prostaglandin-Endoperoxide Synthases170031 (PTGS1), 170032 (PTGS2)Synonym for Cyclooxygenase
Leukotrienes5280383 (LTA4), 5280878 (LTD4)General term; CIDs are for specific members
Lipoxygenase (LOX)240 (ALOX5)General term; CID is for human ALOX5 gene/protein
Prostaglandins5283154 (PGB2), 445049 (PGH2)General term; CIDs are for specific members

Data Tables

Based on the available information, a detailed comparative table of COX isoform selectivity (IC50/Ki) for this compound cannot be constructed due to the lack of specific quantitative data in the search results. Similarly, detailed enzyme kinetics parameters (Km, Ki) for this compound were not found.

However, the finding regarding reversible inhibition in calves can be presented conceptually:

Interaction TypeTarget EnzymeObservation in Calves lipidmaps.orgwikipedia.orgnih.gov
InhibitionPlatelet Cyclo-oxygenaseReversible

Further detailed biochemical and enzymatic studies are needed to fully characterize this compound's precise inhibitory profile against human COX isoforms and its potential interactions with the lipoxygenase pathway.

Identification of Other Potential Molecular Targets and Signaling Modulations

While the primary mechanism of action attributed to this compound is the inhibition of cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis, detailed research specifically identifying unconventional molecular targets directly bound or modulated by this compound, beyond the COX isoforms, is limited in the available literature. Similarly, comprehensive studies specifically analyzing downstream cellular signaling cascades directly modulated by this compound, independent of its effects on prostaglandin levels, are not extensively documented in the provided sources.

Screening for Unconventional Target Interactions

Preclinical Pharmacological Studies

In Vitro Pharmacological Models

In vitro studies provide controlled environments to investigate the direct effects of Oxindanac on biological processes at the cellular and subcellular levels.

Cell-based assays are commonly used to assess the anti-inflammatory potential of compounds by measuring their effects on inflammatory markers. These assays can involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), and then evaluating the compound's ability to inhibit the production or release of inflammatory mediators like cytokines (e.g., IL-6, IL-8, TNF-α) or nitric oxide (NO). mdpi.comnih.govnih.gov For example, studies have utilized cell lines like Caco-2 stimulated with IL-1β to investigate the anti-inflammatory activity of compounds by measuring the release of IL-6, IL-8, and NO. mdpi.com Another approach involves using reporter cell lines, such as human H293-NF-κB-RE-luc2P cells, to screen for anti-inflammatory activity by monitoring the inhibition of TNF-α-induced NF-κB activity. nih.gov While specific detailed data tables for this compound in these exact cell-based anti-inflammatory assays were not prominently found in the search results, these types of models are standard for evaluating anti-inflammatory markers in vitro.

Organotypic slice cultures and ex vivo preparations offer a more complex tissue environment than standard cell cultures, preserving some of the native cellular architecture and interactions. nih.govnih.govmdpi.com These models can be used to study the effects of compounds on tissue-level responses and cellular crosstalk. Organotypic slice cultures, such as those derived from the hippocampus, can maintain different cell types and their interactions for extended periods. nih.govnih.govmdpi.comfrontiersin.org Ex vivo analysis can involve using live tissue resected from a subject to assess the effects of drugs in a setting that retains the tissue's immune system and other complex features. pharmaron.comwipo.int While these models are valuable for studying complex biological processes and drug effects in a more physiologically relevant context than dissociated cells pharmaron.comwipo.intprotocols.io, specific applications of organotypic slice cultures or ex vivo preparations for studying this compound were not detailed in the provided search results.

Subcellular and Enzymatic Assays for Target Engagement

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies in animal models are essential for evaluating the efficacy and pharmacological profile of a compound in a living system, providing insights into its effects on complex physiological processes like inflammation. ijpras.comasianjpr.comasianjpr.com

Developing and characterizing relevant preclinical disease models is a critical step in evaluating potential therapeutic agents. These models aim to mimic aspects of human diseases, allowing researchers to study disease progression and assess the effectiveness of interventions. ijpras.comasianjpr.comasianjpr.comtranscurebioservices.com

Acute and chronic inflammation models are widely used to evaluate the anti-inflammatory activity of compounds. ijpras.comasianjpr.comasianjpr.comdergipark.org.trmdpi.com Acute inflammation is typically short-lived and characterized by vascular changes, fluid exudation, and leukocyte accumulation, while chronic inflammation is a prolonged process involving tissue destruction and repair. ijpras.comasianjpr.comasianjpr.com

A commonly used model for acute inflammation is the carrageenan-induced paw edema model in rodents. asianjpr.comasianjpr.comdergipark.org.trpublichealthtoxicology.com In this model, injecting carrageenan into the paw induces a biphasic inflammatory response, including edema (swelling) and cellular infiltration. nih.govnih.gov The reduction in paw swelling by a test compound is used as a measure of its anti-inflammatory efficacy. dergipark.org.trpublichealthtoxicology.com

Studies in calves using intradermal carrageenan have characterized a model of inflammation involving biphasic skin swelling. nih.govnih.gov This model was used to test the anti-edematous and analgesic activity of this compound. Pretreatment with intravenous this compound reduced the volume of swelling in a dose-dependent manner. nih.govnih.gov The dose required for anti-edematous activity correlated with the inhibition of serum thromboxane (B8750289) B2 (TxB2), an indicator of cyclo-oxygenase activity. nih.govcapes.gov.brnih.gov

Data from a study in calves using the intradermal carrageenan model:

This compound Dose (mg/kg, i.v.)Effect on Peak Swelling Volume (4h)Statistical Significance (vs. placebo)ED50 (inhibition of peak swelling)ED90 (inhibition of peak swelling)ED90 (inhibition of serum TxB2)
0.5 - 8.0Reduced swellingSignificant at 2 mg/kg and above~1 mg/kg~2 mg/kg~2.0 mg/kg

Table data compiled from search results nih.govnih.gov.

This data suggests a correlation between this compound's anti-edematous effect and its inhibition of cyclo-oxygenase activity as measured by serum TxB2 levels in this acute inflammation model. nih.govcapes.gov.brnih.gov

Chronic inflammation models, such as the cotton pellet granuloma or adjuvant-induced arthritis, are used to assess compounds that may be effective in long-term inflammatory conditions. asianjpr.comasianjpr.comdergipark.org.trmdpi.com These models involve inducing a persistent inflammatory response and evaluating the compound's ability to reduce granuloma formation or mitigate arthritic symptoms. dergipark.org.trmdpi.com While this compound has been investigated in preclinical studies as an anti-inflammatory agent nih.govnih.govnih.gov, detailed findings specifically from chronic inflammation models were not extensively provided in the search results. However, it was mentioned that this compound was effective in reducing permanent sequelae and death in rabbits with experimental meningitis, a condition involving inflammation. nih.gov

Development and Characterization of Relevant Preclinical Disease Models

Models for Specific Pathophysiological Conditions

Preclinical research on compounds like this compound, often investigated for anti-inflammatory or analgesic properties, utilizes various animal models designed to mimic aspects of human diseases. These models allow researchers to study the compound's effects on specific biological pathways and disease manifestations. While specific details on this compound's evaluation across a wide range of pathophysiological models are limited in the provided context, studies have investigated its pharmacodynamic effects in animal systems. For instance, research in calves has been conducted to understand the compound's activity in a large animal model capes.gov.brnih.gov. General animal models for evaluating anti-inflammatory drugs include models of vascular permeability, UV-erythema in guinea pigs, Croton-oil ear edema, and paw edema in rats and mice, as well as models for arthritis like Collagen-Induced Arthritis and Adjuvant-Induced Arthritis ijpsr.com. The judicious selection of appropriate animal models is considered vital in the early phase of drug development for assessing efficacy and understanding mechanisms of action nih.gov.

Pharmacodynamic Endpoints and Dose-Response Profiling

Pharmacodynamic studies assess the biochemical and physiological effects of a compound and establish the relationship between dose or concentration and the magnitude of these effects. For this compound, a key pharmacodynamic endpoint investigated is its impact on cyclooxygenase (COX) activity, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

Biomarker Analysis (e.g., Thromboxane B2 Inhibition)

Thromboxane B2 (TxB2) is a stable metabolite of Thromboxane A2 (TxA2), a product of COX-1 activity in platelets. Inhibition of serum TxB2 production is a widely used biomarker to assess the degree of platelet COX-1 inhibition, particularly in the context of aspirin (B1665792) and other NSAIDs researchgate.netnih.gov. Studies in calves have demonstrated that this compound causes reversible inhibition of platelet cyclo-oxygenase, as assessed by its effect on serum TxB2 levels capes.gov.brnih.gov.

Research in calves administered this compound intravenously at various dose rates (0.5, 1, 2, 4, and 8 mg/kg) showed a correlation between plasma this compound concentration and the inhibition of serum TxB2 capes.gov.brnih.gov. The relationship between total plasma this compound concentration and the inhibition of serum TxB2 fitted a sigmoidal Emax equation in all cases capes.gov.brnih.gov. There were no significant differences in the estimated ED50 values (1.6-1.9 micrograms/ml), Hill constants (1.3-2.7), or Emax values between the doses used in vivo or when blood was spiked with this compound in vitro capes.gov.brnih.gov. This suggests that the inhibition of serum TxB2 by this compound in calves can be predicted from total plasma drug concentration capes.gov.brnih.gov. Mean Emax values (% inhibition) of serum TxB2 production following different administration routes in calves were reported as 96.8% after intravenous, 94.1% after intramuscular, and 81.3% after oral administration researchgate.net.

Administration RouteMean Emax (% Inhibition of Serum TxB2)
Intravenous96.8
Intramuscular94.1
Oral81.3

This data indicates that this compound is a potent inhibitor of platelet cyclo-oxygenase activity in calves, a key pharmacodynamic effect relevant to its potential as an anti-inflammatory agent.

Functional Outcome Measures in Animal Models

Functional outcome measures in animal models assess the impact of a compound on the physiological or behavioral deficits associated with a disease state. These measures can include assessments of pain reduction, decreased inflammation (e.g., reduced swelling or edema), improved mobility, or other relevant endpoints depending on the specific disease model used frontiersin.org. While the provided information specifically highlights TxB2 inhibition as a pharmacodynamic endpoint for this compound, functional outcome measures would be crucial in models designed to evaluate its efficacy in treating inflammatory or painful conditions. For instance, in models of rheumatoid arthritis, functional outcomes might include evaluating joint swelling, inflammation markers, and mobility nih.gov. In studies of acute postoperative inflammation, anti-oedematous efficacy can be objectively measured nih.gov. The selection of appropriate functional outcome measures is vital for determining if a compound's biochemical effects translate into a meaningful improvement in disease signs or symptoms in preclinical models frontiersin.org.

Ethical Considerations and Reporting Guidelines in Animal Research (e.g., ARRIVE, PREPARE)

The use of animals in preclinical research is governed by strict ethical principles and reporting guidelines. A cornerstone of ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement kosinmedj.orgresearchgate.net. Replacement encourages the use of alternative methods whenever possible kosinmedj.org. Reduction aims to use the minimum number of animals necessary to obtain statistically significant and meaningful results kosinmedj.orgresearchgate.net. Refinement focuses on minimizing pain, distress, and improving animal welfare throughout the study kosinmedj.orgresearchgate.net.

Ethical considerations in study planning include assessing the necessity of animal experiments, exploring alternatives, determining the appropriate species and number of animals, ensuring appropriate assessment and management of pain, and establishing humane endpoints kosinmedj.org. Adequate veterinary care, including the proper use of anesthetics, analgesics, and tranquilizers, is essential to minimize pain and distress, which can also be a significant source of bias in research outcomes nih.govaofoundation.org. While specific mention of ARRIVE or PREPARE guidelines in relation to this compound research was not found in the provided text, these and similar reporting guidelines exist to ensure transparency and completeness in the reporting of animal studies, promoting reproducibility and ethical conduct researchgate.netaofoundation.org. Ethical review committees play a crucial role in evaluating research protocols to ensure compliance with these principles and guidelines kosinmedj.org.

Limitations and Predictive Value of Animal Models in Drug Development

Despite their essential role in preclinical research, animal models have inherent limitations in predicting human responses to drugs pharmafeatures.comwellbeingintlstudiesrepository.orgfrontiersin.orgnih.gov. Biological differences between species in terms of metabolism, organ structure and function, immune responses, and genetic makeup can lead to discrepancies in efficacy and safety profiles pharmafeatures.comfrontiersin.org. Artificial experimental conditions in laboratory settings may not fully capture the complexity of human diseases pharmafeatures.com. Species-specific sensitivities can also influence drug responses pharmafeatures.comfrontiersin.org.

The high failure rate of drug candidates in clinical trials, despite promising preclinical animal data, underscores the challenges in translating findings from animal models to humans frontiersin.orgpharmafeatures.comwellbeingintlstudiesrepository.orgfrontiersin.orgplos.orgwellbeingintlstudiesrepository.orggoogle.com. Factors contributing to this disconnect include differences in disease progression, the complexity of human conditions (e.g., chronic pain involving emotional and cognitive components often not fully captured in simple animal models), and variations in how functional outcomes are measured in animals versus humans frontiersin.orgplos.orgnih.gov. For example, while animal studies might focus on surrogate markers or acute responses, clinical trials prioritize functional outcomes relevant to patients' quality of life plos.orgnih.gov.

While animal models provide valuable insights into disease mechanisms and serve as an important platform for initial efficacy and safety testing, their predictive value for human outcomes is limited frontiersin.orgpharmafeatures.comfrontiersin.orgplos.org. Researchers are continuously working to refine animal models and develop alternative methods to improve the translatability of preclinical findings frontiersin.orgfrontiersin.org.

Pharmacokinetic and Metabolic Research

Preclinical Pharmacokinetic (PK) Assessments

Preclinical pharmacokinetic studies in animal models are fundamental to characterizing the disposition of a drug candidate like Oxindanac. These studies provide insights into how the compound is handled by a living system before potential evaluation in humans europa.eumdpi.com.

Absorption and Distribution Studies in Animal Species

Studies in calves following intravenous (i.v.), intramuscular (i.m.), and oral (p.o.) administration of this compound at a dose rate of 2 mg/kg have provided data on absorption and distribution. Following intramuscular administration, absorption was found to be rapid, with a half-life of absorption (t½a) of 0.072 hours, and appeared to be complete, with bioavailability exceeding 100%. After oral administration to calves that had been fed milk, bioavailability was incomplete (66.6%), and analysis indicated two absorption phases with half-lives of 0.20 and 1.9 hours. researchgate.net.

The distribution of this compound in the body is not extensively detailed in the available information, but pharmacokinetic modeling suggests distribution into different compartments (see Section 4.1.3) nih.govresearchgate.net.

Elimination Half-Life and Clearance Determinations

The elimination half-life (t½) of this compound has been investigated in calves. Following intravenous administration at dose rates ranging from 0.5 to 4 mg/kg, the elimination half-life remained relatively constant, ranging from 20.2 to 22.8 hours. However, at a higher dose rate of 8 mg/kg, the elimination half-life was observed to be shorter, at 14.7 hours. nih.govresearchgate.netcapes.gov.br. After intravenous injection at 2 mg/kg, the elimination half-life was reported as 21.2 hours researchgate.net.

Systemic clearance, a measure of the body's ability to eliminate the drug, is implicitly characterized by the elimination rate constant derived from pharmacokinetic modeling nih.govresearchgate.net. While specific clearance values were not consistently highlighted across the search results for this compound, the long half-life observed in calves suggests a relatively slow clearance rate in this species researchgate.net.

Here is a summary of elimination half-life data in calves:

Dose Rate (mg/kg, i.v.)Elimination Half-Life (h)Source
0.520.2 nih.govresearchgate.netcapes.gov.br
120.2 nih.govresearchgate.netcapes.gov.br
222.8 nih.govresearchgate.netcapes.gov.br
422.8 nih.govresearchgate.netcapes.gov.br
814.7 nih.govresearchgate.netcapes.gov.br
2 (i.v.)21.2 researchgate.net

Pharmacokinetic Modeling (e.g., Multi-Compartmental Models)

Plasma pharmacokinetic data for this compound in calves following intravenous administration have been fitted to either two or three-compartment open models nih.govresearchgate.netcapes.gov.br. This indicates that the distribution and elimination of this compound in calves can be described by models where the drug moves between a central compartment (like plasma) and one or two peripheral compartments before being eliminated from the central compartment nih.govresearchgate.net. The use of multi-compartmental models allows for the prediction of drug concentrations over time and the estimation of key pharmacokinetic parameters europa.eunih.govresearchgate.net. A multicompartmental model has been used to predict the inhibition of serum thromboxane (B8750289) B2 based on total plasma drug concentration in calves nih.govresearchgate.netcapes.gov.br.

In Vitro and In Vivo Metabolic Fate Investigations

Understanding the metabolic fate of this compound involves identifying how the compound is transformed within the body and the enzymes responsible for these transformations. This is typically investigated through both in vitro (using biological samples like liver microsomes or hepatocytes) and in vivo (in living organisms) studies criver.comevotec.comeuropa.eu.

Identification and Characterization of Metabolites

In Vitro Metabolic Stability and Intrinsic Clearance Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays using liver microsomes and hepatocytes are standard tools in drug discovery to predict a compound's in vivo metabolic fate and intrinsic clearance nuvisan.comspringernature.com. Liver microsomes, which contain membrane-bound drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are commonly used to determine in vitro intrinsic clearance evotec.com. Hepatocytes, representing intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes evotec.com.

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver or metabolizing enzymes to eliminate the unbound drug nuvisan.comnuvisan.com. It is a crucial parameter for predicting hepatic blood clearance, drug exposure, dose, half-life, and bioavailability in humans and preclinical species nuvisan.comnuvisan.com. Studies comparing intrinsic clearance values from liver microsomes and hepatocytes can provide additional insights for drug design nih.gov. For compounds primarily metabolized by CYP enzymes, intrinsic clearance values from both systems tend to be comparable. However, for compounds metabolized by non-CYP pathways, such as UGT or AO, intrinsic clearance might be faster in hepatocytes nih.gov.

Potential for Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs nih.govevotec.com. Interactions with CYP enzymes, either through inhibition or induction, are significant mechanisms causing pharmacokinetic drug-drug interactions nih.govd-nb.infoadmescope.com.

Enzyme inhibition typically involves a molecule binding to an enzyme and reducing its activity, which can lead to decreased metabolism of co-administered drugs and potentially increased plasma levels and toxicity nih.govmedicineslearningportal.orgyoutube.com. Inhibition can be reversible or irreversible nih.gov. Enzyme induction, on the other hand, is a process where a molecule increases the expression or activity of an enzyme, potentially leading to increased metabolism of co-administered drugs and reduced plasma levels and efficacy evotec.commedicineslearningportal.orgyoutube.comwikipedia.org. CYP induction can take days or weeks to develop fully medicineslearningportal.org.

Assessing the potential for a drug candidate to inhibit or induce CYP enzymes is a critical part of preclinical evaluation and is often required by regulatory guidelines evotec.comcriver.com. In vitro assays using liver microsomes or hepatocytes are commonly used to screen for CYP inhibition and induction potential admescope.comcriver.com. These assays help identify which specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4) might be affected evotec.commedicineslearningportal.orgcriver.com.

While the importance of evaluating CYP and other enzyme inhibition/induction is clear nih.govevotec.comadmescope.comcriver.com, specific data detailing this compound's potential to inhibit or induce these enzymes were not found in the provided search results.

Bioavailability Studies in Preclinical Species

Bioavailability is a key pharmacokinetic parameter that describes the fraction of an administered dose of unchanged drug that reaches the systemic circulation derangedphysiology.comjiwaji.eduuomustansiriyah.edu.iq. Bioavailability studies in preclinical species are essential for understanding how a compound is absorbed and the extent to which it reaches the bloodstream after administration by different routes nuvisan.com.

Absolute and Relative Bioavailability Determinations

There are two main types of bioavailability: absolute and relative derangedphysiology.comjiwaji.eduuomustansiriyah.edu.iqmedicaldeviceregistration.com. Absolute bioavailability compares the systemic availability of a drug after non-intravenous administration (e.g., oral, intramuscular) to its availability after intravenous administration, where bioavailability is defined as 100% derangedphysiology.comuomustansiriyah.edu.iqmedicaldeviceregistration.com. Relative bioavailability compares the bioavailability of a drug from one non-intravenous formulation or route to another non-intravenous standard derangedphysiology.commedicaldeviceregistration.com. Bioavailability is typically measured using the area under the plasma concentration-time curve (AUC) derangedphysiology.comjiwaji.eduuomustansiriyah.edu.iq.

Studies in calves have investigated the pharmacokinetics of this compound following intravenous (i.v.), intramuscular (i.m.), and oral (p.o.) administration. After i.v. administration at doses from 0.5 to 8 mg/kg, plasma pharmacokinetic data for this compound were fitted to two or three-compartment open models capes.gov.brnih.gov. The elimination half-life was reported to be constant in the dose range of 0.5 to 4 mg/kg (20.2-22.8 h) and shorter at 8 mg/kg (14.7 h) capes.gov.brnih.gov.

Following intramuscular administration of this compound at 2 mg/kg in calves, absorption was rapid (half-life of absorption 0.072 h) and appeared complete, with bioavailability reported as >100% nih.gov. Oral administration of this compound at 2 mg/kg to milk-fed calves resulted in incomplete bioavailability (66.6%), and analysis revealed two absorption phases nih.gov.

Research on another compound, SHetA2, provides an example of preclinical bioavailability studies in mice, rats, and dogs. Oral bioavailability of SHetA2 varied significantly by species and dose. In mice, oral bioavailability was highest (17.7–19.5%) at doses of 20–60 mg/kg. In rats, it was less than 1.6% at doses of 100–2000 mg/kg. In dogs, oral bioavailability decreased with increasing dose, from 11.2% at 100 mg/kg to 1.11% at 1500 mg/kg plos.org. Predicted human bioavailability for SHetA2 was around 18.8% plos.org.

Another study on BPC157, a peptide, in rats and dogs showed mean absolute bioavailability following intramuscular injection of approximately 14%-19% in rats and 45%-51% in beagle dogs frontiersin.org.

Based on the available information for this compound in calves:

Route of Administration (Calves)Dose (mg/kg)Bioavailability (%)Absorption Half-life (h)
Intravenous0.5-8100 (by definition)N/A
Intramuscular2>1000.072
Oral (milk-fed)266.60.20 and 1.9 (two phases)

Factors Influencing Systemic Exposure (e.g., First-Pass Metabolism)

Several factors can influence the systemic exposure of a drug, including absorption, distribution, metabolism, and excretion. First-pass metabolism, also known as the first-pass effect or presystemic metabolism, is a significant factor that can reduce the concentration of an active drug before it reaches systemic circulation nih.govwikipedia.orgwalshmedicalmedia.com. This phenomenon is most commonly associated with orally administered drugs, where the compound is metabolized in the gastrointestinal tract and liver before entering the systemic circulation wikipedia.orgwalshmedicalmedia.compharmacologycanada.org. The liver is a major site of first-pass metabolism due to the high concentration of metabolic enzymes, particularly CYP enzymes nih.govwalshmedicalmedia.com. The extent of first-pass metabolism can vary between individuals due to genetic variability in enzyme activity pharmacologycanada.org.

Other factors influencing systemic exposure include the rate and extent of absorption, distribution into tissues, the rate of metabolic clearance by enzymes in the liver and other tissues, and the rate of excretion by the kidneys or other routes nuvisan.com. Physicochemical properties of the compound, such as solubility and permeability, can also impact absorption and thus systemic exposure plos.orgmdpi.com.

While the concept of first-pass metabolism and other factors influencing systemic exposure are generally applicable to all drugs nih.govwikipedia.orgwalshmedicalmedia.compharmacologycanada.org, specific details on how these factors particularly influence the systemic exposure of this compound, beyond the observed incomplete oral bioavailability in calves nih.gov, were not explicitly detailed in the provided search results. The limited oral bioavailability of SHetA2 at higher doses was thought to be due to limited gut solubility because of its hydrophobic nature, suggesting solubility can be a factor influencing absorption and bioavailability plos.org.

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Oxindanac and Metabolite Analysis

Chromatography encompasses a range of techniques utilized for separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. Several chromatographic methods have been applied or are applicable to the analysis of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds like this compound. researchgate.netnih.gov HPLC methods have been developed for the determination of this compound in biological fluids such as plasma. nih.gov These methods typically involve the use of a stationary phase and a mobile phase optimized to achieve adequate separation and detection of the analyte. nih.gov For instance, an HPLC method for this compound in calf plasma described recoveries between 90.2% and 107.8% over a concentration range of 0.375 to 62.5 micrograms/ml, with interassay coefficients of variation ranging from 2.1% to 22.3%. nih.gov The limit of detection was estimated at 0.10 micrograms/ml, and the limit of quantification at 0.24 micrograms/ml in a 1 ml plasma sample. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. This results in improved resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net While specific detailed applications for this compound were not extensively found, UHPLC is a general technique highly applicable to drug analysis and could be employed for this compound and its metabolites to achieve faster and more efficient separations. researchgate.netmdpi.com UHPLC systems are characterized by increased chromatographic resolution. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, often carbon dioxide, as the mobile phase. SFC offers advantages for the separation of chiral compounds and can be complementary to HPLC. researchgate.net It has gained interest for preparative chiral separation. researchgate.net Although direct applications for this compound were not detailed in the search results, SFC is a relevant technique for the analysis and separation of chiral molecules, which is pertinent to this compound given its stereoisomerism. researchgate.net

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid support. researchgate.net This minimizes irreversible adsorption and allows for high sample loading. CCC is among the techniques employed for analytical separation. researchgate.net While specific applications for this compound using CCC were not prominently featured, it is listed as a relevant chromatographic technique in the context of analytical separations, including those for enantiomers. researchgate.net

Chiral Separation and Enantiomeric Analysis

This compound is a chiral compound, meaning it exists as stereoisomers (enantiomers) that are non-superimposable mirror images of each other. The separation and individual analysis of enantiomers are critical due to potential differences in their biological activity and pharmacokinetic profiles. researchgate.netchimia.ch

Application of Chiral Stationary Phases

Chiral stationary phases (CSPs) play a significant role in the separation and analysis of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Many biologically active compounds, including pharmaceuticals, exist as enantiomers, and their individual effects can differ significantly. The application of CSPs in liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a primary method for achieving enantioselective separations researchgate.netmdpi.com.

Direct separation using CSPs is often the preferred approach due to its relative simplicity researchgate.net. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and demonstrate broad applicability for various compound classes with high enantioselectivity researchgate.netmdpi.com. The enantioselective binding affinity of the CSP allows for the selective retention of one enantiomer over the other, leading to their separation as they pass through the column researchgate.net.

While the provided search results specifically mention the analytical separation of the enantiomers of this compound methyl ester using chiral stationary phases, this highlights the relevance of this technique to this compound and its related compounds researchgate.net. This suggests that chiral analysis is important for understanding the stereochemical aspects of this compound.

Spectrometric Methods for Quantification and Structural Elucidation

Spectrometric methods, particularly those coupled with chromatographic separation, are indispensable for the quantification and structural elucidation of this compound in complex samples.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) offers the capability to measure the mass-to-charge ratio (m/z) of ions with high accuracy, often to several decimal places bioanalysis-zone.com. This "exact mass" measurement allows for the distinction between molecules with the same nominal mass but different elemental compositions bioanalysis-zone.com. HRMS provides additional information that can facilitate the confirmation of targeted species, identify unknowns, and narrow down possible chemical formulas bioanalysis-zone.com.

Coupling HRMS with separation techniques like LC enhances its capabilities, particularly for the analysis of complex biological samples illinois.edu. While HRMS alone cannot distinguish isomers, when combined with chromatographic separation and fragmentation data, it becomes a powerful tool for structural elucidation and identification bioanalysis-zone.com.

HRMS is valuable in various applications, including analytical chemistry and clinical studies illinois.edu. The high mass resolution enables accurate matching with spectral library entries, aiding in compound identification rsc.org. Although specific applications of HRMS solely for this compound were not detailed in the search results, the general utility of HRMS for accurate mass measurements and elemental composition determination is relevant to the comprehensive analysis of any chemical compound, including this compound.

Data Analysis and Interpretation Approaches

Quantitative Data Analysis (e.g., Descriptive and Inferential Statistics)

Quantitative data analysis involves the use of numerical methods to determine the specific amounts of substances within a sample ebsco.com. In the context of analytical chemistry, this includes quantifying the concentration of this compound or its metabolites in various matrices. Quantitative analysis is essential for applications such as determining the amount of a substance present and is more precise than qualitative analysis ebsco.com.

For bioanalytical methods, such as those used to quantify drugs in biological matrices, accuracy and precision are critical parameters evaluated using quantitative data analysis gmp-compliance.orgfda.gov. Accuracy describes the closeness of the measured value to the actual value, while precision refers to the reproducibility of the measurements gmp-compliance.org. These are typically assessed through replicate analyses of samples containing known amounts of the analyte gmp-compliance.org.

Qualitative Data Analysis Methodologies

Qualitative data analysis focuses on identifying the types of molecules, atoms, or ions present in a sample, rather than their specific quantities ebsco.comlibretexts.org. In analytical chemistry, qualitative analysis determines which chemicals a sample contains researchgate.net. While quantitative analysis provides numerical data on "how much," qualitative analysis addresses the question of "what" is present researchgate.netuqu.edu.sa.

Qualitative analysis methods can involve various techniques to identify the constituent species in a sample uqu.edu.sa. Although often considered less reliable than quantitative analysis for precise measurement, qualitative analysis can be easier, faster, and cheaper to perform libretexts.org.

In the context of analyzing a compound like this compound, qualitative analysis methodologies might be used in initial screening steps to confirm the presence of the compound or to identify potential impurities or metabolites. This could involve techniques that provide information about the identity of the substance, such as characteristic reactions or spectroscopic data interpretation libretexts.org.

Qualitative data analysis methodologies can also be applied to non-numerical information obtained during analytical procedures, such as observations of color changes or gas evolution libretexts.org. While the search results did not detail specific qualitative analysis methodologies applied to this compound, the fundamental principles of identifying components within a sample are applicable ebsco.comresearchgate.netuqu.edu.sa.

Synthetic and Medicinal Chemistry Aspects

Synthetic Methodologies for Oxindanac and its Analogues

The synthesis of this compound and its analogues involves various chemical strategies. One reported approach for synthesizing the labile 1-O-acyl-β-D-glucuronide of this compound, a major metabolic pathway product, involves a key step of stereoselective coupling of this compound with a protected glucuronic acid derivative. semanticscholar.orgresearchgate.net This synthesis highlights the importance of protecting groups and stereochemical control in the preparation of drug metabolites. The process includes preparing a protected glucuronic acid on a multigram scale, introducing allyl carbonate groups, selective deprotection, ester exchange, stereoselective coupling, and a deprotection procedure using a palladium catalyst. semanticscholar.orgresearchgate.net

Research into oxindole-type analogues, structurally related to this compound, has also explored facile, single-step synthesis strategies to obtain highly optically active compounds with high yield and enantioselectivity. nih.gov These methods represent improvements over multi-step routes, offering better atomic economy. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives

Rational design and synthesis of novel derivatives are crucial for optimizing the pharmacological properties of a lead compound like this compound. This process often involves understanding how structural modifications influence biological activity and physicochemical properties.

Structure-Activity Relationship (SAR) studies aim to define the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org By systematically modifying the structure of this compound, researchers can identify which functional groups and structural features are essential for its anti-inflammatory and analgesic effects. wikipedia.org Although specific detailed SAR studies solely focused on this compound were not extensively found in the provided results, the principle of SAR is fundamental to the design of its analogues. For instance, studies on other compound classes, like oxadiazole antibiotics or flavonoids, demonstrate how modifications to core structures and substituents impact their biological activities, such as antibacterial effects or enzyme inhibition. nih.govnih.gov These studies often involve synthesizing a series of derivatives and evaluating their potency and efficacy in relevant biological assays.

Structure-Property Relationship (SPR) studies, sometimes correlated with molecular docking simulations, investigate how structural changes affect a molecule's physical and chemical properties, such as solubility, stability, and binding affinity to target proteins. msu.ru While direct SPR studies on this compound were not detailed, understanding these relationships is vital for designing derivatives with improved pharmacokinetic profiles and reduced potential for adverse effects.

This compound possesses a chiral center, leading to the existence of two enantiomers: (+)-Oxindanac and (-)-Oxindanac. ontosight.ai The impact of stereochemistry and enantiomeric purity on the biological activity of chiral drugs is well-established, as enantiomers can exhibit significant differences in pharmacokinetic processes and pharmacodynamics due to selective interactions with biological macromolecules like enzymes and receptors. mhmedical.comslideshare.netmgscience.ac.in

Studies on this compound have shown that it undergoes in vivo racemization, meaning that regardless of which enantiomer is administered, both can be present in the body. Methods for the stereospecific determination of this compound enantiomers have been developed, including liquid chromatography using chiral stationary phases like triacetylcellulose. nih.govchimia.chspringernature.comresearchgate.netresearchgate.net These methods allow for the separation and quantification of individual enantiomers in biological fluids. nih.gov

The pharmacological disposition of this compound enantiomers has been studied, highlighting the stereoselective nature of biological processes. researchgate.netresearchgate.net While this compound is described as a moderately active cyclo-oxygenase inhibitor in vitro, its in vivo effects, such as the inhibition of prostaglandin (B15479496) synthesis, have been observed. nih.gov The significance of stereochemistry in determining potency and pharmacokinetics has been demonstrated for various drug classes. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Chemical Biology Approaches to Probe this compound Mechanisms

Chemical biology employs small-molecule tools to investigate biological systems at a molecular level, providing insights into protein function, signaling pathways, and disease mechanisms. nih.govresearchgate.neta-star.edu.sgepfl.chharvard.eduthermofisher.kr These approaches are valuable for elucidating the mechanisms of action of compounds like this compound.

While specific chemical biology studies explicitly detailing the use of chemical probes to investigate this compound's mechanism were not found in the provided search results, the general principles of chemical biology are applicable. Chemical probes, which are selective small-molecule modulators of protein function, can be used to target specific proteins or pathways believed to be involved in this compound's activity, such as cyclooxygenase enzymes or related inflammatory mediators. nih.govresearchgate.netthermofisher.kr By using well-characterized chemical probes, researchers can validate targets and understand the downstream biological consequences of modulating these targets. thermofisher.kr

Techniques such as activity-based protein profiling (ABPP), which utilizes chemical probes to covalently label active enzymes, could potentially be applied to study which proteins are targeted by this compound or its active metabolites in a biological system. nucleos.comnih.gov Competitive profiling using chemical probes can also help identify enzyme inhibitors. nih.gov Furthermore, chemical biology approaches can involve synthesizing modified versions of this compound or related molecules as probes to study their interactions with biological targets or to track their distribution in cells or tissues. rsc.org

The proposed mechanism of action for this compound involves the inhibition of prostaglandin synthesis via cyclooxygenase (COX) inhibition. ontosight.ai Chemical biology tools could be employed to directly probe the interaction of this compound with COX enzymes, investigate the consequences of this inhibition on downstream signaling pathways, and potentially identify other biological targets that contribute to its observed anti-inflammatory and analgesic effects.

Oxindanac in the Context of Drug Discovery and Development

Lead Optimization Strategies Involving Oxindanac Scaffolds

Lead optimization is a crucial phase in drug discovery where the chemical structure of a lead compound is modified to enhance its properties, such as potency, selectivity, and pharmacokinetic characteristics. danaher.comresearchgate.net Strategies for lead optimization can involve various medicinal chemistry approaches, including scaffold hopping, fragment-based design, and bioisosteric replacement. numberanalytics.com These strategies aim to improve the drug-like properties of a molecule and its interaction with the target. danaher.comresearchgate.net

Repurposing and Novel Therapeutic Indications for this compound

Drug repurposing involves investigating existing drugs for new therapeutic uses outside their original indications. acs.orgnih.gov This approach can be a more efficient path to drug development compared to discovering entirely new molecular entities. frontiersin.org

Research has explored this compound for potential therapeutic applications beyond its classification as an NSAID. One study investigated the use of this compound as an anti-inflammatory adjuvant agent in experimental bacterial meningitis in rabbits. nih.govresearchgate.net In this context, inhibition of cyclooxygenases by this compound was found to be effective and even reduced permanent sequelae and death in the animal model. nih.govresearchgate.net This research suggested a potential for this compound in managing inflammation associated with bacterial meningitis, highlighting a novel therapeutic direction. nih.govresearchgate.net Another study examined the interaction of this compound with furosemide (B1674285), a diuretic, in humans, investigating its effects on furosemide-induced natriuresis and prostaglandin (B15479496) excretion, although the natriuretic effect of furosemide did not differ significantly in the presence of this compound despite its inhibitory action on prostaglandin synthesis in vivo. researchgate.netnih.gov This type of study, while focused on drug interaction, also explores the pharmacological profile of this compound in a specific physiological context, potentially revealing insights relevant to novel applications.

Computational Drug Discovery Applied to this compound Analogs

Computational drug discovery utilizes various in silico methods, such as molecular docking, QSAR modeling, and molecular dynamics simulations, to identify, design, and optimize potential drug candidates. danaher.comnih.govamazon.com These methods can predict the binding affinity of compounds to targets, analyze structure-activity relationships, and assess pharmacokinetic properties. danaher.comnih.govamazon.com

Future Research Directions and Emerging Paradigms

Systems Biology and Omics Integration for Comprehensive Pathway Mapping

A key area for future Oxindanac research involves the application of systems biology and multi-omics approaches. These methodologies, including genomics, proteomics, lipidomics, and metabolomics, allow for the detection of changes at the molecular level and can provide a comprehensive understanding of biological processes. scialert.netresearchgate.net Gene expression profiling in various tissues, such as the immune system, is already yielding insights into biological processes. scialert.net RNA-sequencing (RNA-seq), which enables the analysis of the entire transcriptome, offers a detailed annotation and quantification of the genome in a given sample. This opens new avenues for understanding physiological states and immune responses. Integrating data from different omics layers can help to map the complex pathways influenced by this compound, potentially revealing novel targets and mechanisms of action that are not apparent through the study of individual components. This integrated approach is crucial for understanding the interplay between metabolic, inflammatory, and immune system changes. scialert.netresearchgate.net

Advanced Preclinical Modeling (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Advanced preclinical models, such as organ-on-a-chip systems and 3D cell cultures, represent a significant step forward in this compound research. These models can more accurately recapitulate the complexity of human tissues and organs compared to traditional 2D cell cultures or even some animal models. This allows for more physiologically relevant studies of this compound's efficacy and potential off-target effects. Such models can provide detailed insights into tissue-specific responses, drug distribution, and metabolic fate in a controlled environment, reducing the need for and improving the predictiveness of animal studies.

Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging paradigm in this compound research. AI and ML algorithms can analyze large and complex datasets generated from omics studies and preclinical models to identify patterns and make predictions that are not readily discernible by traditional statistical methods. anzca.edu.au These technologies can be used for various purposes, including identifying potential therapeutic targets, predicting patient responses, designing novel this compound analogs with improved properties, and optimizing experimental designs. anzca.edu.au Machine learning algorithms use iterative adjustments to parameters to train a model, minimizing an error function to optimize performance. anzca.edu.au The increasing volume of biological data makes AI and ML powerful tools for accelerating the discovery and development process for compounds like this compound.

Exploration of this compound in Combination Therapies

Future research will likely explore the potential of this compound in combination therapies. Combining this compound with other therapeutic agents could lead to enhanced efficacy, reduced required doses of individual components, or the targeting of multiple pathways simultaneously. This approach is particularly relevant in complex conditions where multiple biological processes are dysregulated. The rational design of combination therapies requires a deep understanding of the mechanisms of action of each compound and how they interact, an area where systems biology and AI/ML can play a significant role. Research into combination therapies is a common strategy to improve the therapeutic benefit of compounds. google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com

Interdisciplinary and Collaborative Research Networks

Advancing this compound research necessitates the formation of interdisciplinary and collaborative research networks. Bringing together experts from diverse fields such as chemistry, biology, pharmacology, medicine, data science, and engineering is crucial for tackling the multifaceted challenges in understanding and developing this compound. Collaboration allows for the sharing of expertise, resources, and data, accelerating the pace of discovery and translation of research findings into potential clinical applications. Interdisciplinary fields, such as human factors, draw on knowledge from various disciplines. anzca.edu.au

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Oxindanac with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis optimization should follow a Design of Experiments (DOE) approach, systematically varying catalysts, solvents, and temperatures. Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor purity. For reproducibility, document reaction parameters (e.g., molar ratios, stirring rates) and validate outcomes through triplicate trials. Contradictory yield data should be resolved using error analysis (e.g., standard deviation) and sensitivity testing of variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure, and how should data from conflicting results be reconciled?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for cross-verification. For conflicting peaks in NMR, analyze solvent effects or impurities via spiking experiments. Use computational tools (e.g., density functional theory) to predict spectra and compare with empirical data. Document discrepancies in supplementary materials and propose hypotheses for further testing .

Q. What protocols exist for validating this compound quantification methods in biological matrices, and how can cross-laboratory reproducibility challenges be addressed?

  • Methodological Answer : Validate methods using guidelines from the International Council for Harmonisation (ICH), including linearity, accuracy, and precision tests. Employ internal standards (e.g., deuterated analogs) to correct matrix effects. For reproducibility, share raw calibration curves and inter-lab validation data via open-access platforms, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the critical parameters to control when assessing this compound’s stability under varying environmental conditions (pH, temperature, light)?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Monitor degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS). Control humidity using desiccators and validate light exposure with photostability chambers. Statistical tools like ANOVA can identify significant degradation factors (p < 0.05) .

Advanced Research Questions

Q. How can in silico modeling approaches be integrated with experimental data to elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with Molecular Dynamics (MD) simulations to predict binding affinities. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Address contradictions between computational and experimental results by refining force fields or testing alternative binding sites .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies, particularly when dealing with non-linear kinetics?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation, Emax models) with tools like GraphPad Prism. Apply Akaike Information Criterion (AIC) to compare model fits. For heterogeneous data, employ mixed-effects models or Bayesian hierarchical frameworks to account for variability across experimental replicates .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity while accounting for interspecies metabolic differences?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses across species. Incorporate cytochrome P450 activity profiles and tissue-specific metabolic rates. Control for genetic variability by selecting inbred animal strains and include metabolomic profiling at multiple timepoints .

Q. Which multi-omics integration strategies provide the most robust insights into this compound’s systemic effects in model organisms?

  • Methodological Answer : Apply systems biology pipelines (e.g., transcriptomics-proteomics-metabolomics triangulation) using tools like MetaboAnalyst or STRING. Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify perturbed networks. Address data heterogeneity by applying batch correction algorithms (e.g., ComBat) and cross-validate findings with orthogonal assays .

Key Methodological Considerations

  • Data Contradiction Analysis : Explicitly report outliers and use sensitivity analyses to test their impact on conclusions. For conflicting spectroscopic or bioassay results, conduct meta-analyses across published datasets and propose mechanistic hypotheses .
  • Literature Review : Use tools like SciFinder or Reaxys to map existing synthesis routes and toxicity profiles. Prioritize primary sources and flag retracted studies during screening .
  • Ethical Reporting : Adhere to standards like ARRIVE (for animal studies) and include raw data in supplementary materials. Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.